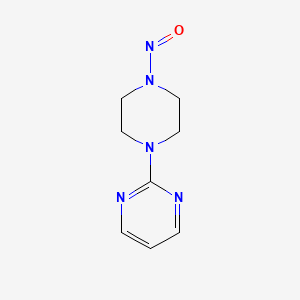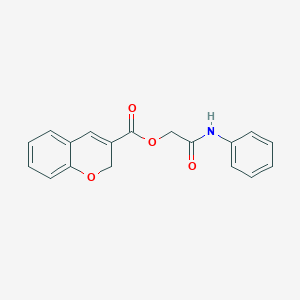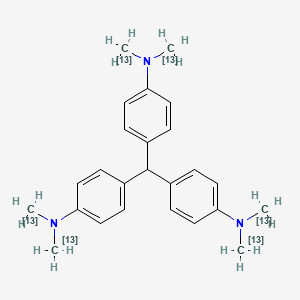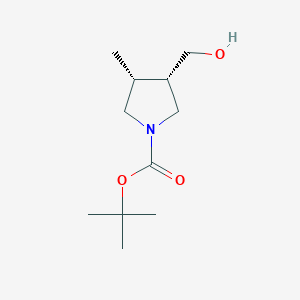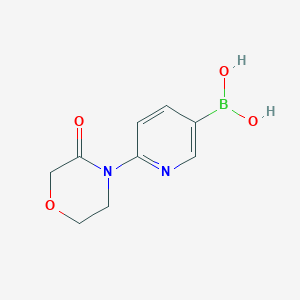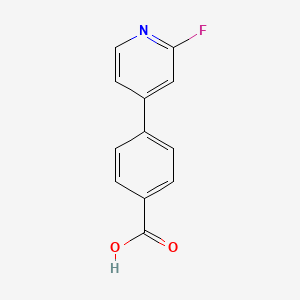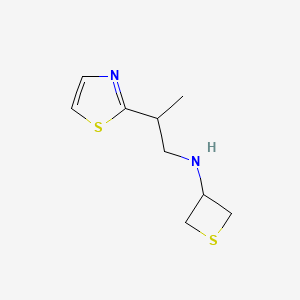
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine is a heterocyclic compound that features both thiazole and thietanamine moieties. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, known for its aromaticity and diverse biological activities . Thietan-3-amine, on the other hand, is a three-membered ring containing sulfur and nitrogen atoms. The combination of these two moieties in a single compound offers unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiazol-2-yl)propyl)thietan-3-amine typically involves the reaction of thiazole derivatives with thietanamine under specific conditions. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a thietanamine derivative in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of N-(2-(Thiazol-2-yl)propyl)thietan-3-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole moiety and exhibit similar biological activities.
Thietanamine Derivatives: Compounds containing the thietanamine moiety may have similar chemical reactivity and biological properties.
Uniqueness
N-(2-(Thiazol-2-yl)propyl)thietan-3-amine is unique due to the combination of thiazole and thietanamine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C9H14N2S2 |
|---|---|
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
N-[2-(1,3-thiazol-2-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2S2/c1-7(9-10-2-3-13-9)4-11-8-5-12-6-8/h2-3,7-8,11H,4-6H2,1H3 |
InChI-Schlüssel |
XEQDFEFIZIIXSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CSC1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


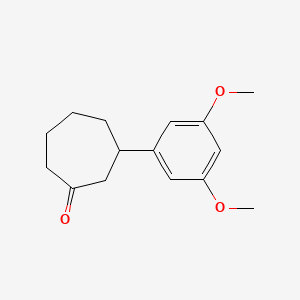

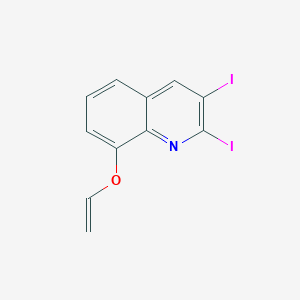
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
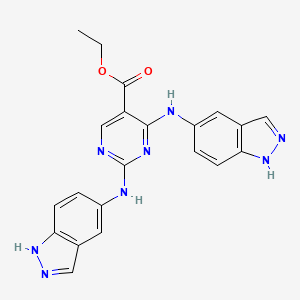
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
